molecular formula C9H13ClFN3O B12084528 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride

1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride

Cat. No.: B12084528
M. Wt: 233.67 g/mol
InChI Key: VNKDFHXOQFXRDL-UHFFFAOYSA-N
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Description

1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate 3-fluoro-phenyl-urea. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted urea compounds.

Scientific Research Applications

1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor of specific enzymes or pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-ethyl)-3-phenyl-urea hydrochloride: Lacks the fluoro group, which may affect its chemical and biological properties.

    1-(2-Amino-ethyl)-3-(4-fluoro-phenyl)-urea hydrochloride: Similar structure but with the fluoro group in a different position, potentially leading to different reactivity and interactions.

    1-(2-Amino-ethyl)-3-(3-chloro-phenyl)-urea hydrochloride: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior and applications.

Uniqueness

1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13ClFN3O

Molecular Weight

233.67 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(3-fluorophenyl)urea;hydrochloride

InChI

InChI=1S/C9H12FN3O.ClH/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11;/h1-3,6H,4-5,11H2,(H2,12,13,14);1H

InChI Key

VNKDFHXOQFXRDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCCN.Cl

Origin of Product

United States

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